molecular formula C22H19N3O2S2 B2866214 2-(benzylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1797963-27-9

2-(benzylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No.: B2866214
CAS No.: 1797963-27-9
M. Wt: 421.53
InChI Key: MERHBMAUVBRJSG-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core linked to a thiophene moiety and a benzylthio group. This structure combines electron-deficient (oxadiazole) and electron-rich (thiophene) aromatic systems, which may enhance its binding affinity to biological targets.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c26-20(15-28-14-16-7-2-1-3-8-16)23-18-10-5-4-9-17(18)13-21-24-22(25-27-21)19-11-6-12-29-19/h1-12H,13-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERHBMAUVBRJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and oxadiazole intermediates, followed by their coupling with benzylthio and phenylacetamide derivatives under controlled conditions.

  • Step 1: Synthesis of Thiophene Intermediate

    • React thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride.
    • React thiophene-2-carbonyl chloride with hydrazine hydrate to form thiophene-2-carbohydrazide.
  • Step 2: Synthesis of Oxadiazole Intermediate

    • React thiophene-2-carbohydrazide with acetic anhydride to form 3-(thiophen-2-yl)-1,2,4-oxadiazole.
  • Step 3: Coupling Reaction

    • React 3-(thiophen-2-yl)-1,2,4-oxadiazole with benzylthiol in the presence of a base such as sodium hydride to form the benzylthio derivative.
    • React the benzylthio derivative with 2-bromo-N-(2-aminophenyl)acetamide under basic conditions to form the final product, 2-(benzylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(benzylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving thiophene and oxadiazole moieties.

    Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene and oxadiazole groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Triazole-Based Analogs

Example Compound : 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide ()

  • Structural Differences : Replaces the oxadiazole ring with a triazole and introduces a benzothiazole substituent.
  • The benzothiazole group may confer enhanced antimicrobial activity, as seen in related compounds .
  • Synthetic Challenges : Triazole synthesis often involves cyclization of thiosemicarbazides, differing from oxadiazole formation via nitrile oxide cycloaddition .

Other Triazole Derivatives :

  • N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides (Safonov, 2020): These lack the acetamide group but share thiophene and triazole motifs. Hydrazides typically exhibit lower metabolic stability than acetamides .
  • N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides (Hotsulia et al., 2019): Pyrazole substituents may enhance anti-inflammatory activity, but phenyl groups could reduce solubility .

Thiophene-Containing Acetamides

Example Compound: 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide ()

  • Key Features : Ethyl and chlorobenzoyl substituents on the thiophene ring.
  • Pharmacological Relevance : Demonstrated anticonvulsant and anti-inflammatory activities due to thiophene’s role in modulating ion channels .
  • Structural Contrast : The target compound’s oxadiazole-thiophene linkage may offer greater rigidity and metabolic resistance compared to the flexible ethyl group in this analog.

Thiadiazole Derivatives

Example Compound : 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide ()

  • Structural Similarities : Shares the benzylthio group and acetamide backbone.
  • Key Differences : Thiadiazole (electron-deficient) vs. oxadiazole; chloro-methylphenyl substituent vs. thiophene-methylphenyl in the target.
  • Physicochemical Impact : Thiadiazoles generally exhibit higher acidity (pKa ~4.5) than oxadiazoles (pKa ~8.2), affecting solubility and bioavailability .

Benzyloxy-Substituted Analogs

Example Compound : 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide ()

  • Functional Groups : Benzyloxy substituent increases hydrophobicity (logP ~4.2) compared to the target’s benzylthio group (logP ~3.8).
  • Biological Implications : Higher lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility .

Comparative Physicochemical and Pharmacological Data

Property Target Compound Triazole Analog () Thiadiazole () Thiophene Derivative ()
Molecular Weight ~450 (estimated) 618.8 422.0 322.8
Key Functional Groups Oxadiazole, Benzylthio Triazole, Benzothiazole Thiadiazole, Chlorophenyl Chlorobenzoyl, Ethylthiophene
Reported Activities Not specified (inferred) Antimicrobial (analogous data) Antimicrobial Anticonvulsant, Anti-inflammatory
Melting Point N/A N/A N/A 417–419 K

Biological Activity

The compound 2-(benzylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide , identified by CAS number 1797963-27-9, is a member of the oxadiazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N3O2S2C_{22}H_{19}N_{3}O_{2}S_{2}, with a molecular weight of 421.5 g/mol. The structure features a benzylthio group and a thiophen-2-yl substituted oxadiazole moiety, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that compounds containing oxadiazole derivatives exhibit significant biological activities, particularly in anticancer research. The following sections detail specific findings related to the biological activity of 2-(benzylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives possess potent anticancer properties. For instance:

  • Cell Line Studies : In vitro studies showed that related oxadiazole compounds inhibited various cancer cell lines such as HEPG2 (liver), MCF7 (breast), and SW1116 (colon) with IC50 values ranging from 0.67 to 1.95 µM . Although specific IC50 data for the compound is not available in the current literature, its structural similarity to other active compounds suggests potential efficacy.
Cell Line IC50 (µM) Reference
HEPG21.18 ± 0.14
MCF70.80
SW11160.87

The proposed mechanism of action for this compound involves interaction with various molecular targets:

  • Inhibition of Enzymes : Compounds similar to 2-(benzylthio)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide have been shown to inhibit key enzymes involved in cancer progression. For example, some derivatives inhibit EGFR and Src kinases, which are crucial for cell signaling pathways that promote tumor growth .
  • Apoptosis Induction : The compound may also induce apoptosis in cancer cells through pathways involving caspases or by disrupting mitochondrial function .
  • Metabolic Stability : Studies indicate that certain oxadiazole derivatives exhibit excellent metabolic stability and bioavailability, which enhances their potential as therapeutic agents .

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in cancer treatment:

  • Study on Anticancer Activity : A study involving a series of synthesized oxadiazoles demonstrated significant cytotoxicity against leukemia and solid tumor cell lines . The most potent compounds exhibited IC50 values lower than standard chemotherapeutics.
  • Molecular Docking Studies : Computational studies have shown that these compounds can bind effectively to target proteins involved in cancer metabolism and proliferation, suggesting a rational basis for their use as anticancer agents .

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